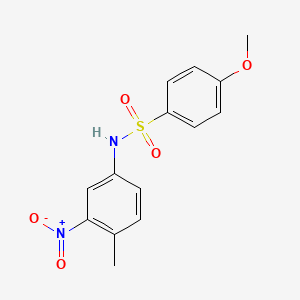
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide, also known as MNPS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. MNPS has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. In
科学的研究の応用
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to possess antioxidant properties, which further contribute to its anti-inflammatory effects.
作用機序
The exact mechanism of action of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in the inflammatory response. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the expression of COX-2 and iNOS. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases. Additionally, 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been shown to possess neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for scientific research. 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide also possesses potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has several limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide is not fully understood, which may limit its development as a therapeutic agent.
将来の方向性
There are several future directions for the scientific research of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide. One potential direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide and to identify potential drug targets. Finally, the development of novel formulations or delivery methods for 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide may improve its solubility and increase its bioavailability, making it a more effective therapeutic agent.
合成法
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitroaniline with methoxybenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide. The synthesis of 4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research applications.
特性
IUPAC Name |
4-methoxy-N-(4-methyl-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-3-4-11(9-14(10)16(17)18)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQDFMZLGMEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)
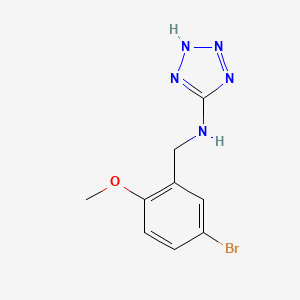


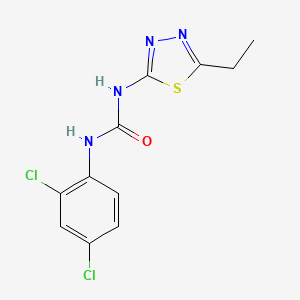
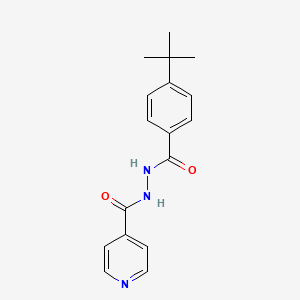
![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)
![4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)
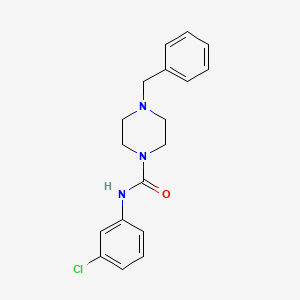
![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)